![molecular formula C11H12BrN B2982791 2-(4-Bromophenyl)-3-methylbutanenitrile CAS No. 51632-12-3](/img/structure/B2982791.png)
2-(4-Bromophenyl)-3-methylbutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of a compound involves a detailed step-by-step process of how the compound is made from its constituent elements or from other compounds. .Molecular Structure Analysis
The molecular structure of a compound is determined using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and X-ray crystallography . These techniques provide information about the arrangement of atoms in the molecule and the nature of the chemical bonds between them.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes with other substances. It includes the conditions required for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes studying properties such as melting point, boiling point, solubility, density, and reactivity with other substances .Scientific Research Applications
- Researchers have synthesized derivatives of 2-(4-Bromophenyl)-3-methylbutanenitrile and evaluated their antimicrobial potential . These compounds demonstrated promising activity against both Gram-positive and Gram-negative bacteria, as well as fungal species. The thiazole nucleus in these derivatives contributes to their antimicrobial effects.
- In the fight against cancer, scientists investigated the anticancer activity of these derivatives. Specifically, compounds d6 and d7 exhibited significant inhibition against estrogen receptor-positive human breast adenocarcinoma cells (MCF7) in vitro . These findings suggest potential applications in cancer therapy.
- Molecular docking studies revealed that several derivatives (d1, d2, d3, d6, and d7) interacted favorably with specific protein binding sites . These compounds could serve as lead molecules for rational drug design, targeting relevant proteins associated with diseases.
- The thiazole nucleus, a key component of 2-(4-Bromophenyl)-3-methylbutanenitrile, has been associated with various medicinal properties. These include anti-inflammatory, antibacterial, antifungal, and antitumor activities . Researchers continue to explore its potential therapeutic applications.
- 2-(4-Bromophenyl)-3-methylbutanenitrile serves as a precursor for the synthesis of other molecules. For instance, it has been used in the preparation of pyrazinoisoquinoline derivatives and N-2-(4-bromophenyl)ethyl chloroacetamide .
- The compound’s bromophenyl group provides a handle for further chemical modifications. Researchers have employed it in S-alkylation reactions and reduction processes to create novel secondary alcohols .
Antimicrobial Activity
Anticancer Properties
Drug Design and Rational Drug Discovery
Thiazole-Based Medicinal Properties
Synthesis of Other Compounds
Chemical Reactions and Transformations
Mechanism of Action
Target of Action
Bromophenyl compounds are known to interact with various biological targets, depending on their specific structure .
Mode of Action
Bromophenyl compounds are often used in suzuki–miyaura (sm) cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this process, the bromophenyl compound acts as an electrophile, undergoing oxidative addition with a palladium catalyst to form a new Pd–C bond .
Biochemical Pathways
Bromophenyl compounds have been studied for their potential effects on various biological pathways, including those involved in antimicrobial and anticancer activity .
Pharmacokinetics
The bromophenyl moiety is known to be relatively stable, which may influence the compound’s bioavailability .
Result of Action
Bromophenyl compounds have been studied for their potential antimicrobial and anticancer activities .
Action Environment
The action, efficacy, and stability of 2-(4-Bromophenyl)-3-methylbutanenitrile can be influenced by various environmental factors. For instance, the success of SM coupling reactions, in which bromophenyl compounds are often used, depends on the reaction conditions, including temperature, solvent, and the presence of a suitable catalyst .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-bromophenyl)-3-methylbutanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN/c1-8(2)11(7-13)9-3-5-10(12)6-4-9/h3-6,8,11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKBRQVNADDWAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#N)C1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.